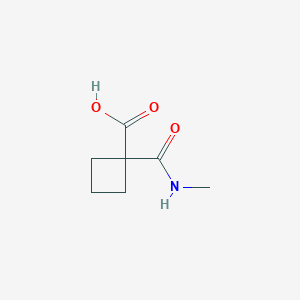
1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one, also known as DAPT, is a cell-permeable, small molecule inhibitor of the Notch signaling pathway. It has been widely used in research as a tool to study the biological functions of Notch signaling and its potential therapeutic applications. Notch signaling is a key component of cellular development and is involved in a wide range of biological processes such as stem cell differentiation, immune system regulation, and tumorigenesis. DAPT has been used to study the role of Notch signaling in these processes and to evaluate its potential therapeutic applications.
Applications De Recherche Scientifique
Environmental Impact and Degradation Studies Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, which share structural similarities with the subject compound, focuses on their environmental fate, toxicity, and biodegradation. These studies are crucial for understanding how such chemicals interact with ecosystems and how they can be safely managed or degraded in the environment (Zuanazzi et al., 2020; Magnoli et al., 2020).
Advanced Oxidation Processes for Compound Degradation The application of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants offers insights into potential research applications of the compound . Studies on compounds like acetaminophen (ACT) and its degradation by AOPs provide a framework for exploring the degradation pathways, kinetics, and by-products of similar complex organic compounds, potentially including 1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one (Qutob et al., 2022).
Pharmacological and Biological Activity Though the user request excludes drug use and side effects, it's worth noting that research on related compounds often explores their biological activities, including potential therapeutic effects, to uncover new applications in biomedical science. For instance, studies on the immunosuppressant FTY720 offer a template for investigating the biological mechanisms and effects of pharmacologically active compounds, which could be applicable to the research on this compound in understanding its interaction with biological systems (Zhang et al., 2013).
Analytical Chemistry and Sensor Development Research on fluorescent chemosensors and their applications in detecting various analytes, including metal ions and organic molecules, highlights a potential area of application for this compound. Developing sensors based on similar compounds for specific analytical purposes demonstrates the versatility of these chemicals in scientific research (Roy, 2021).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIHOPAAVGRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
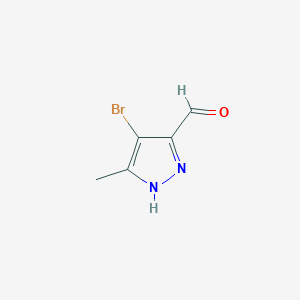
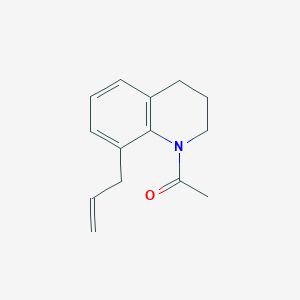

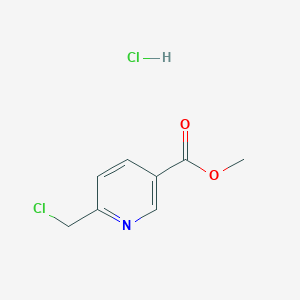
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

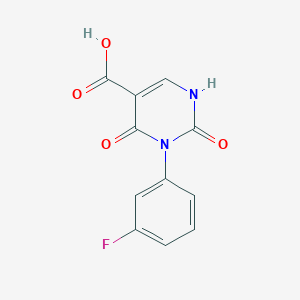
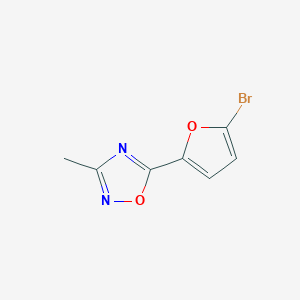
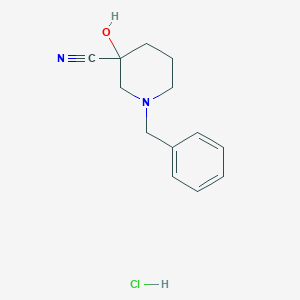
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
